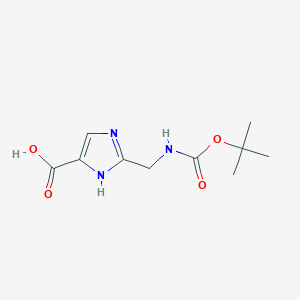
4-AMino-6-hydroxy-2-MethylpyriMidine Hydrate
Vue d'ensemble
Description
4-Amino-6-hydroxy-2-methylpyrimidine hydrate is a pyrimidine derivative . It is a solid substance with a molecular weight of 143.15 . The IUPAC name for this compound is 6-amino-2-methyl-4-pyrimidinol hydrate .
Molecular Structure Analysis
The InChI code for 4-Amino-6-hydroxy-2-Methylpyrimidine Hydrate is 1S/C5H7N3O.H2O/c1-3-7-4(6)2-5(9)8-3;/h2H,1H3,(H3,6,7,8,9);1H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
4-Amino-6-hydroxy-2-Methylpyrimidine Hydrate is a white to light yellow powder or crystal . The compound should be stored in a dark place, sealed in dry, at room temperature .Applications De Recherche Scientifique
Prototropic Tautomerism and Structural Studies
- Polyfunctional Derivatives and Tautomerism : The hydration of related pyrimidine derivatives leads to an equilibrium mixture of tautomers, influenced by the medium's polarity. This demonstrates the compound's role in understanding chemical equilibrium and tautomerism in pyrimidine chemistry (Erkin & Krutikov, 2005).
Antiviral Activities
- Antiviral Properties : Certain derivatives exhibit antiviral activities, particularly against herpes and retroviruses, highlighting the compound's potential in developing antiviral therapies. The structural modifications of the pyrimidine nucleus significantly influence its biological activity (Holý et al., 2002).
Synthesis and Chemical Reactions
- Hydrazinolysis Studies : Research on the reaction of 6-amino-4-hydroxy-1-methylpyrimidine-2(1H)-thione with hydrazine showcases the compound's relevance in synthesizing triazoles and related products, offering insights into synthetic pathways and product formation (Dickinson & Jacobsen, 1975).
Spectroscopic and Structural Analysis
- Vibrational and Electronic Spectral Study : The vibrational and electronic spectra of similar pyrimidine derivatives have been extensively studied, providing valuable data for understanding the molecular structure and electronic properties of pyrimidine compounds (Faizan et al., 2017).
Corrosion Inhibition
- Inhibitive Performance on Steel Corrosion : Aminopyrimidines, including derivatives of the compound , have been evaluated for their performance as corrosion inhibitors on steel surfaces, linking their structural chemistry to practical applications in corrosion science (Masoud et al., 2010).
Immunostimulant Effects
- Immunostimulant Action Under Extreme Conditions : Studies indicate that certain methylated pyrimidine derivatives exhibit pronounced immunostimulant actions, suggesting potential applications in enhancing immune responses under adverse conditions (Ismagilova et al., 2000).
Safety and Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H315 and H319, indicating that it causes skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing eye protection/face protection, and seeking medical advice if eye irritation persists .
Mécanisme D'action
Mode of Action
The exact mode of action of 4-Amino-6-hydroxy-2-MethylpyriMidine Hydrate is currently unknown . It’s known that the compound can undergo deprotonation of its tautomeric forms, leading to the formation of a common anion .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Amino-6-hydroxy-2-MethylpyriMidine Hydrate. For instance, it is recommended to store the compound in a dark place, sealed in dry, at room temperature to maintain its stability .
Propriétés
IUPAC Name |
4-amino-2-methyl-1H-pyrimidin-6-one;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O.H2O/c1-3-7-4(6)2-5(9)8-3;/h2H,1H3,(H3,6,7,8,9);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DASZPEWSQNRDMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-AMino-6-hydroxy-2-MethylpyriMidine Hydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2,8-Diazaspiro[4.5]decan-1-one, 2-(phenylmethyl)-](/img/structure/B1498464.png)






![Di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B1498477.png)

![2-[(6-Methyl-2-phenyl-4-pyrimidinyl)amino]-ethanol](/img/structure/B1498484.png)